molecular formula C11H20N2O2 B2941714 (5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine] CAS No. 2248184-45-2

(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]

Cat. No. B2941714
CAS RN: 2248184-45-2
M. Wt: 212.293
InChI Key: USXMLTKPPIVHPL-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Oxazinane is a six-membered cyclic compound containing one oxygen and one nitrogen atom . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring .


Synthesis Analysis

A Brønsted acid catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, is described for the synthesis of 1,3-oxazinane-2,5-diones . The reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent .


Molecular Structure Analysis

The molecular formula of 1,3-Oxazinane is CHNO . Its average mass is 87.120 Da and its mono-isotopic mass is 87.068413 Da .


Chemical Reactions Analysis

Various synthetic methods for the construction of 1,3-oxazinan-2-one rings have been reported in literature . These include reactions of CO2 or Urea with amino alcohols, cycloaddition of isocyanates to oxetanes, and others .

Scientific Research Applications

Synthesis and Chemical Properties

Novel Spirocyclic-Oxindole Compounds

Recent studies have detailed the synthesis of novel spirocyclic-oxindole compounds with significant cytostatic activity against cancer cell lines. These compounds, based on various heterocyclic structures such as spiro[indole-3,5′-isoxazolidin]-2(1H)-one and spiro[indoline-3,3′-pyrrolo[1,2-c][1,3′]oxazine]-1′,2(1H)-dione, exhibit potential as therapeutic agents in oncology. The synthesis involves [1,3]-dipolar cycloaddition reactions, highlighting their chemical versatility and potential in drug development (Yong et al., 2007).

Plasma Kallikrein Inhibitors

Another area of interest is the development of plasma kallikrein inhibitors for treating diseases such as hereditary angioedema, diabetic macular edema, and retinal vein occlusion. Compounds based on (S)-spiro[benzo[d][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one derivatives have shown promise in this regard, underscoring the therapeutic potential of spirocyclic oxazines in ophthalmology and immunology (Abdel-Magid, 2023).

Biological and Therapeutic Applications

Antimicrobial and Antifungal Activities

Spirocyclic compounds have also been identified as having potent antimicrobial and antifungal activities. A series of thieno[3,2-d]pyrimidines and spiro pyrrolidines have demonstrated efficacy against a range of pathogenic bacteria and fungi, indicating their potential as new classes of antimicrobial agents (Hafez et al., 2016; Raj et al., 2003).

properties

IUPAC Name

(5R,9'aR)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-2-4-13-10(3-1)5-14-7-11(13)6-12-9-15-8-11/h10,12H,1-9H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXMLTKPPIVHPL-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)COCC23CNCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)COC[C@@]23CNCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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